Oxalacetic acid, sodiofluoro-, diethyl ester

Description

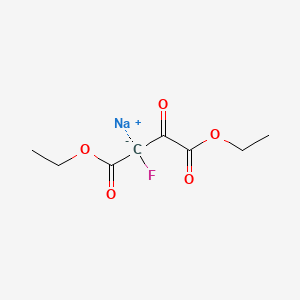

Oxalacetic acid, sodiofluoro-, diethyl ester (CAS: 40876-98-0), also known as sodium diethyl oxalacetate, is a β-keto ester derivative with the molecular formula C₈H₁₂O₅ and a molecular weight of 210.16 g/mol . It is synthesized via the condensation of diethyl oxalate with substituted acetic esters in the presence of sodium ethoxide, followed by isolation through aqueous workup and vacuum distillation . This compound is characterized by its sodium enolate structure, which enhances its reactivity in organic synthesis, particularly in cyclocondensation reactions to form heterocyclic compounds like pyrimidines and pyrans .

The ester’s stability is notable under controlled conditions, though prolonged storage may lead to spontaneous alteration, producing a violet color in alkaline solutions due to decomposition byproducts . Its primary applications include serving as a precursor in pharmaceutical syntheses (e.g., retinyl esters for visual impairment treatments) and as a biochemical intermediate in studies of metabolic pathways such as the tricarboxylic acid (TCA) cycle .

Properties

CAS No. |

59769-03-8 |

|---|---|

Molecular Formula |

C8H10FNaO5 |

Molecular Weight |

228.15 g/mol |

IUPAC Name |

sodium;diethyl 2-fluoro-3-oxobutanedioate |

InChI |

InChI=1S/C8H10FO5.Na/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;/h3-4H2,1-2H3;/q-1;+1 |

InChI Key |

XLQPPCYIYZWWQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)[C-](C(=O)C(=O)OCC)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl sodiofluoro-oxaloacetate can be synthesized through the reaction of diethyl oxalate with sodium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (0–5 °C) to ensure high yields and purity . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of diethyl sodiofluoro-oxaloacetate involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses .

Chemical Reactions Analysis

Types of Reactions

Diethyl sodiofluoro-oxaloacetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary and secondary amines, where the keto group is replaced by amino groups.

Condensation Reactions: It can condense with aliphatic aldehydes to form 2-fluoroalk-2-enoic acids.

Common Reagents and Conditions

Sodium Hydroxide (NaOH): Used in the hydrolysis of diethyl oxalate to form diethyl sodiofluoro-oxaloacetate.

Tetrahydrofuran (THF): A common solvent used in the synthesis and reactions of this compound.

Major Products Formed

2-Fluoroalk-2-enoic Acids: Formed from the condensation reaction with aliphatic aldehydes.

Amino Derivatives: Formed from substitution reactions with amines.

Scientific Research Applications

Diethyl sodiofluoro-oxaloacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl sodiofluoro-oxaloacetate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as citrate synthase and malate dehydrogenase, which are involved in the citric acid cycle . This inhibition affects the production of key metabolic intermediates, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Reactivity and Thermal Behavior

- Thermal Decomposition: Oxalacetic acid diethyl ester decomposes unimolecularly to yield malonic ester derivatives and carbon monoxide. However, side reactions reduce CO yield compared to analogues like ethoxy-oxalacetic ester . Ethoxy- and methyl-substituted derivatives follow strict unimolecular kinetics, while oxalsuccinic ester’s additional carboxylate group enhances thermal stability, enabling distillation without decomposition .

- In contrast, diethyl malonate is preferred for traditional nucleophilic substitutions due to its lack of keto-group interference.

Biochemical and Analytical Considerations

- Citric acid esters, by comparison, show higher correlation with antioxidant activities (e.g., ABTS radical scavenging) .

- Analytical Challenges :

Notes

- The sodium enolate form (CAS 40876-98-0) is well-documented, but fluorine substitution requires further verification .

- Analytical Caution : Oxalacetic acid esters are prone to decomposition during analysis, necessitating validation via complementary techniques (e.g., NMR or LC-MS) .

Biological Activity

Oxalacetic acid, sodiofluoro-, diethyl ester (CAS Number: 11031603) is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a diethyl ester group attached to an oxalate backbone, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Oxalacetic acid derivatives are known to exhibit various biological activities. The following sections detail specific activities and mechanisms observed in studies.

1. Antioxidant Activity

Research indicates that oxalacetic acid derivatives can act as antioxidants. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting potential protective effects against cellular damage .

2. Enzyme Inhibition

This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit malate dehydrogenase (MDH), an enzyme crucial for the citric acid cycle. This inhibition can alter metabolic fluxes and has implications for cancer metabolism, where altered energy production pathways are common .

3. Antimicrobial Properties

Preliminary studies have suggested that the compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus was noted in laboratory settings, indicating potential for development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological implications of oxalacetic acid derivatives:

-

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of oxalacetic acid derivatives in models of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and improved neuronal function compared to controls. -

Case Study 2: Cancer Metabolism

In a cancer cell line study, oxalacetic acid was found to alter metabolic profiles by inhibiting MDH activity. This led to decreased lactate production and increased apoptosis in tumor cells, suggesting a potential therapeutic strategy for targeting cancer metabolism.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. How can isotopic labeling (e.g., , ) elucidate reaction mechanisms in ester hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.